6-(3-氯-4-甲氧基苯基)-4,7,8-三甲基-2-丙-2-烯基嘌呤[7,8-a]咪唑-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds or breakdown reactions that occur under certain conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability .科学研究应用
合成相关化合物
对相关化学结构的研究,例如嘌呤类似物和咪唑衍生物,为理解可用于或适应于特定化合物的合成路线提供了基础。作为嘌呤类似物前体的 4- 和 5-二取代 1-苄基咪唑的合成展示了基于咪唑的化合物在创建可能与目标化合物相关的复杂结构方面的多功能性 (Alves, Proença, & Booth, 1994)。类似地,使用二磺酸咪唑鎓氯铝酸盐作为催化剂突出了合成吡唑衍生物的创新方法 (Moosavi‐Zare 等,2013),这可能与目标化合物的合成策略开发相关。
科学研究中的潜在应用
咪唑和嘌呤衍生物的更广泛家族展示了广泛的生物活性,表明“6-(3-氯-4-甲氧基苯基)-4,7,8-三甲基-2-丙-2-烯基嘌呤[7,8-a]咪唑-1,3-二酮”在药理学、药物化学和材料科学等领域的潜在研究应用。
抗增殖和抗菌活性:已评估具有相似结构的化合物的抗增殖和抗菌活性。例如,1H-苯并[d]咪唑-4,7-二酮的衍生物显示出对血管平滑肌细胞增殖的有效抑制活性 (Ryu 等,2008),表明在解决心血管疾病方面具有潜在的应用。
抗癌特性:对萘并[2,3-d]咪唑-4,9-二酮的合成和评价及其抗癌特性突出了咪唑衍生物在癌症研究中的重要性 (Liu 等,2018)。此类研究指向探索目标化合物及其潜在的抗癌活性。
化学合成和材料科学:咪唑及其衍生物也是合成新型材料和化学中间体的关键。例如,咪唑鎓阳离子电化学还原为咪唑-2-亚甲基表明它们在材料科学和有机合成中作为中间体的效用 (Gorodetsky 等,2004)。
作用机制
安全和危害
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 3-chloro-4-methoxyaniline with 2,6-dimethyl-3-nitropyridine followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,4-pentanedione to form the purine ring system. The final step involves the alkylation of the purine ring with 2-propen-1-ol and subsequent cyclization to form the imidazole ring.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2,6-dimethyl-3-nitropyridine", "sodium borohydride", "2,4-pentanedione", "2-propen-1-ol" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methoxyaniline with 2,6-dimethyl-3-nitropyridine in the presence of a base such as potassium carbonate to form the corresponding nitroaniline derivative.", "Step 2: Reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride.", "Step 3: Reaction of the resulting compound with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form the purine ring system.", "Step 4: Alkylation of the purine ring with 2-propen-1-ol in the presence of a base such as potassium carbonate followed by cyclization to form the imidazole ring.", "Step 5: Isolation and purification of the final product." ] } | |
CAS 编号 |
878719-69-8 |
分子式 |
C20H20ClN5O3 |
分子量 |
413.86 |
IUPAC 名称 |
6-(3-chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H20ClN5O3/c1-6-9-24-18(27)16-17(23(4)20(24)28)22-19-25(11(2)12(3)26(16)19)13-7-8-15(29-5)14(21)10-13/h6-8,10H,1,9H2,2-5H3 |
InChI 键 |
HHWBWNSBGUFNMX-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CC=C)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。